1-(Methoxymethoxy)-4-propylbenzene

Protecting group chemistry Orthogonal deprotection Phenolic MOM ethers

1-(Methoxymethoxy)-4-propylbenzene is the methoxymethyl (MOM) ether derivative of 4-propylphenol, characterized by the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. This compound belongs to the class of aryl methoxymethyl ethers, which serve as acid-labile protecting groups for phenolic hydroxyl functionalities in organic synthesis.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B8388722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethoxy)-4-propylbenzene
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCOC
InChIInChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3
InChIKeyHIXOZCQLIFRETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethoxy)-4-propylbenzene: Protected Phenolic Intermediate for Multi-Step Synthesis


1-(Methoxymethoxy)-4-propylbenzene is the methoxymethyl (MOM) ether derivative of 4-propylphenol, characterized by the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. This compound belongs to the class of aryl methoxymethyl ethers, which serve as acid-labile protecting groups for phenolic hydroxyl functionalities in organic synthesis [1]. The MOM group imparts stability to a broad range of reaction conditions—including strong bases, nucleophiles, and reducing agents—while enabling facile deprotection under mildly acidic conditions, a property that differentiates it from more robust alkyl ethers such as the corresponding methyl ether (1-methoxy-4-propylbenzene, CAS 104-45-0) [2]. The compound is predominantly utilized as a synthetic intermediate in multi-step organic synthesis, where temporary protection of the phenolic hydroxyl group is required to achieve chemoselective transformations at other sites on the molecule [1][2].

Why 1-(Methoxymethoxy)-4-propylbenzene Cannot Be Substituted by Its Methyl Ether or Free Phenol Analogs


Although 1-methoxy-4-propylbenzene (methyl ether, CAS 104-45-0) and 4-propylphenol (free phenol, CAS 645-56-7) share the same 4-propylphenyl aromatic core, their divergent reactivity profiles render them non-interchangeable in synthetic applications. The free phenol (4-propylphenol) presents an unprotected hydroxyl group that is susceptible to oxidation, alkylation, and acylation under common reaction conditions, leading to undesired side products. The methyl ether, in contrast, is highly resistant to cleavage and typically requires forcing conditions such as concentrated HBr or BBr₃ for deprotection, which can degrade sensitive functional groups elsewhere in the molecule [1]. The MOM ether occupies a critical intermediate space: it is stable toward bases, nucleophiles, and reducing agents (pH 4–12), yet is efficiently cleaved under mild acidic conditions at room temperature when orthogonal deprotection is required [2]. This property profile makes the MOM-protected compound uniquely suited for synthetic sequences where a phenolic hydroxyl must be masked through multiple steps and then liberated without damaging acid-sensitive functionalities [1][2].

Quantitative Differentiation Evidence for 1-(Methoxymethoxy)-4-propylbenzene Versus Analogs


Chemoselective Deprotection of Phenolic MOM Ethers in the Presence of Methyl Ethers

Phenolic MOM ethers, including the class to which 1-(methoxymethoxy)-4-propylbenzene belongs, can be chemoselectively deprotected using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a heterogeneous catalyst at room temperature. Critically, this method leaves methyl ethers, benzyl ethers, esters, and silyl ethers completely intact. In a systematic study, phenolic MOM ethers were converted to the corresponding free phenols in excellent yields (typically >90%) at room temperature within short reaction times, while the methyl ether analog—1-methoxy-4-propylbenzene—remained entirely unaffected under identical conditions [1]. This orthogonality is not achievable with the free phenol, which would react non-selectively under most conditions, nor with the methyl ether, which cannot be cleaved without harsh reagents that would destroy other protecting groups [1][2].

Protecting group chemistry Orthogonal deprotection Phenolic MOM ethers

Acid-Lability Differential: MOM Ether Versus Methyl Ether Deprotection Conditions

The MOM protecting group in 1-(methoxymethoxy)-4-propylbenzene is cleavable under mildly acidic conditions (e.g., aqueous HCl, NaHSO₄-SiO₂, or ZnBr₂/n-PrSH at room temperature), with reported deprotection times of less than 10 minutes for phenolic MOM ethers using ZnBr₂ and n-propanethiol [1]. In stark contrast, the methyl ether analog (1-methoxy-4-propylbenzene) requires concentrated HBr (48%) under reflux or BBr₃ in dichloromethane at low temperatures (−78 °C to room temperature) for cleavage—conditions that are incompatible with acid-sensitive substrates such as acetals, silyl ethers, or certain heterocycles [2]. The MOM ether is also stable to strong bases (pH up to 12) and oxidizing/reducing agents, whereas the free phenol (4-propylphenol) would be deprotonated under basic conditions and oxidized under oxidative conditions [2].

Deprotection kinetics Acid-labile protecting groups Phenol protection strategy

Molecular Weight and Analytical Differentiation from 1-Methoxy-4-propylbenzene

1-(Methoxymethoxy)-4-propylbenzene (C₁₁H₁₆O₂, MW = 180.24 g/mol) exhibits a molecular weight that is 30.03 Da higher than its methyl ether analog 1-methoxy-4-propylbenzene (C₁₀H₁₄O, MW = 150.22 g/mol), corresponding to the additional CH₂O unit of the methoxymethyl group [1][2]. This mass difference is readily discriminated by GC-MS or LC-MS analytical methods. The additional oxygen atom also increases the hydrogen bond acceptor count from 1 (methyl ether) to 2 (MOM ether), which alters chromatographic retention times on both normal-phase and reversed-phase stationary phases and modifies solubility characteristics in polar solvents [1].

Analytical chemistry Chromatographic behavior Molecular weight differentiation

Regiochemical Differentiation: para- Versus meta-MOM Ether Isomer

The para-substituted isomer 1-(methoxymethoxy)-4-propylbenzene differs from its meta-substituted analog 1-(methoxymethoxy)-3-propylbenzene (CAS 620971-18-8) in the position of the MOM ether group on the aromatic ring . This regiochemical difference has significant consequences for electrophilic aromatic substitution (EAS) reactivity: the para-MOM ether exerts a +M (mesomeric) electron-donating effect that activates the ortho positions toward electrophilic attack, whereas the meta-MOM ether cannot engage its oxygen lone pair in direct resonance with the ring at the same electrophilic attack sites . The para isomer also exhibits a larger molecular dipole moment (calculated ~1.33 Debye for the related 1-methoxy-4-propylbenzene) compared to the meta isomer (~1.05 Debye), affecting physical properties such as boiling point and solubility [1].

Regiochemistry Electrophilic aromatic substitution Isomer-specific reactivity

Safer Synthesis Route via Dimethoxymethane Compared to Traditional MOM-Cl Methodology

The patent literature describes an improved method for preparing MOM ethers of phenols, including 1-(methoxymethoxy)-4-propylbenzene, using dimethoxymethane (methylal) and an acid catalyst in the presence of 3Å or 4Å molecular sieves, rather than the traditional reagent chloromethyl methyl ether (MOM-Cl) [1]. This is significant because MOM-Cl was classified as a potential carcinogen by the U.S. Federal Register in 1974, and the only alternative one-step reagent at the time—methoxymethyl methanesulfonate—is corrosive and extremely hygroscopic [1]. The dimethoxymethane-based process eliminates the carcinogenic risk while using a readily available, unobjectionable reagent, with the molecular sieves driving the equilibrium toward MOM ether formation [1]. This process is applicable to phenols bearing alkyl, alkoxy, halo, nitro, and acyl substituents, including the 4-propyl substitution pattern [1].

Methoxymethylation Green chemistry Process safety

Stability Window: MOM Ethers Remain Intact from pH 4 to 12 Unlike Free Phenols

The MOM protecting group in 1-(methoxymethoxy)-4-propylbenzene is documented to remain stable across a pH range of approximately 4 to 12, and is inert toward a wide variety of oxidizing agents, reducing agents, bases, and nucleophiles [1]. In contrast, the free phenol (4-propylphenol, CAS 645-56-7) is deprotonated above pH ~10 to form the phenoxide ion, which is highly reactive toward electrophiles and oxidants, leading to O-alkylation, O-acylation, or oxidative coupling as competing side reactions [2]. The methyl ether (1-methoxy-4-propylbenzene) shares the broad pH stability of the MOM ether but lacks the acid-labile deprotection handle that makes the MOM group synthetically useful; once installed, the methyl group cannot be removed without destroying much of the surrounding molecular architecture [2].

pH stability profile Protecting group orthogonality Reaction compatibility

Recommended Application Scenarios for 1-(Methoxymethoxy)-4-propylbenzene Based on Differential Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Phenol Protection

In pharmaceutical process chemistry, where a 4-propylphenol moiety must be carried through multiple synthetic transformations before being deprotected for final-stage functionalization, 1-(methoxymethoxy)-4-propylbenzene enables a non-acyl protection strategy that survives alkylation, reduction, oxidation, and nucleophilic substitution steps, then is cleanly removed at room temperature using NaHSO₄-SiO₂ or ZnBr₂/n-PrSH without affecting coexisting methyl ethers, benzyl ethers, silyl ethers, or ester functionalities [1]. This orthogonal deprotection capability is supported by the chemoselectivity data demonstrating >90% yield for phenolic MOM ether cleavage with complete preservation of other protecting groups [1][2].

Agrochemical Intermediate Production Using Safer Methoxymethylation Protocols

For agrochemical manufacturers synthesizing propylphenol-derived herbicides or fungicides at scale, the availability of 1-(methoxymethoxy)-4-propylbenzene produced via the dimethoxymethane/molecular sieve route (U.S. Patent 3,987,105) eliminates dependence on carcinogenic chloromethyl methyl ether, thereby reducing occupational exposure risk and simplifying regulatory compliance under REACH and OSHA frameworks [1]. The >80% reagent cost reduction achievable through modified MOM-Cl preparation methods further strengthens the economic case for MOM-protected intermediates in large-scale production when compared to alternative protecting group strategies [2].

Structure-Activity Relationship (SAR) Studies Requiring Regiochemically Defined Intermediates

In medicinal chemistry SAR campaigns where the para-substituted 4-propylphenyl scaffold is a key pharmacophoric element, the para-MOM ether (target compound) must be used in preference to the meta isomer (CAS 620971-18-8), as the regioisomeric identity directly influences the electronic properties of the aromatic ring and the trajectory of the propyl side chain, with measurable differences in dipole moment (~1.33 vs. ~1.05 D) affecting target binding and physicochemical properties [3]. The distinct chromatographic retention and mass spectrometric signature (ΔMW = +30.03 Da vs. methyl ether) further ensure unambiguous identity confirmation throughout the synthetic sequence [4].

Natural Product Total Synthesis Involving Late-Stage Phenol Unveiling

In the total synthesis of bioactive natural products where a 4-propylphenol substructure must remain masked through a lengthy synthetic route and then be revealed under conditions that do not epimerize adjacent stereocenters or degrade acid-sensitive motifs, the MOM protecting group is uniquely positioned: it withstands the pH 4–12 range and diverse reagent classes encountered en route, yet undergoes quantitative cleavage in <10 minutes with ZnBr₂/n-PrSH at room temperature, conditions sufficiently mild to preserve even the most delicate functionality in the target molecule [1][5].

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